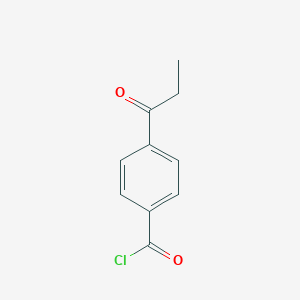
4-Propanoylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propanoylbenzoyl chloride, also known as PBCl, is a chemical compound that is widely used in scientific research. It is a derivative of benzoyl chloride and is commonly used as a reagent in organic synthesis. PBCl has a wide range of applications in different fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-Propanoylbenzoyl chloride involves the formation of an acyl chloride group, which is highly reactive and can undergo various reactions. The acyl chloride group can react with different nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. 4-Propanoylbenzoyl chloride can also undergo various substitution reactions, including nucleophilic aromatic substitution and Friedel-Crafts acylation.
Effets Biochimiques Et Physiologiques
4-Propanoylbenzoyl chloride has been shown to have biochemical and physiological effects in various studies. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 4-Propanoylbenzoyl chloride has also been shown to induce oxidative stress and apoptosis in different cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
4-Propanoylbenzoyl chloride has several advantages as a reagent in organic synthesis. It is a relatively cheap and readily available compound that can be easily synthesized. 4-Propanoylbenzoyl chloride is also a highly reactive compound that can undergo various reactions, making it a versatile reagent. However, 4-Propanoylbenzoyl chloride is a hazardous compound that requires careful handling and storage. It is also a corrosive compound that can react violently with water and other nucleophiles.
Orientations Futures
There are several future directions for the research on 4-Propanoylbenzoyl chloride. One potential direction is the synthesis of new derivatives of 4-Propanoylbenzoyl chloride with improved properties and reactivity. Another direction is the development of new methods for the analysis of 4-Propanoylbenzoyl chloride and its derivatives. Additionally, the study of the biochemical and physiological effects of 4-Propanoylbenzoyl chloride can provide valuable insights into its potential applications in medicine and pharmacology.
Méthodes De Synthèse
The synthesis of 4-Propanoylbenzoyl chloride involves the reaction of benzoyl chloride with propanoyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at room temperature and produces 4-Propanoylbenzoyl chloride as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
4-Propanoylbenzoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is commonly used as a reactant in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. 4-Propanoylbenzoyl chloride is also used as a derivatization agent for the analysis of different compounds, including amino acids and peptides, in chromatography.
Propriétés
Numéro CAS |
153929-32-9 |
|---|---|
Nom du produit |
4-Propanoylbenzoyl chloride |
Formule moléculaire |
C10H9ClO2 |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
4-propanoylbenzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-2-9(12)7-3-5-8(6-4-7)10(11)13/h3-6H,2H2,1H3 |
Clé InChI |
FNVTWOMZPWAQIA-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)Cl |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)C(=O)Cl |
Synonymes |
Benzoyl chloride, 4-(1-oxopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



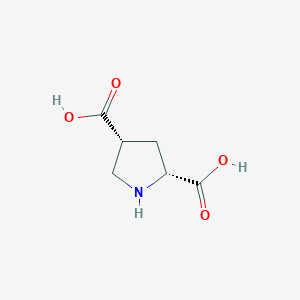

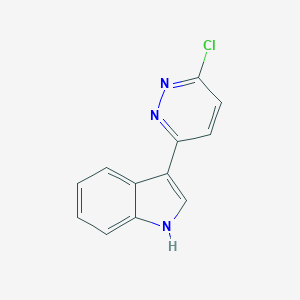
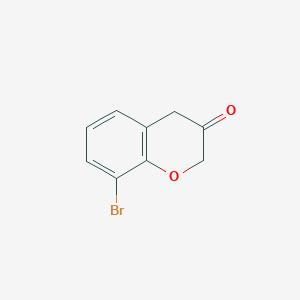
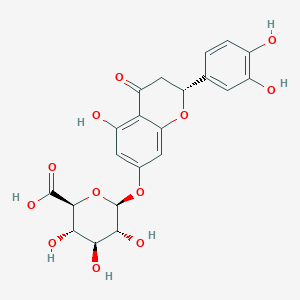

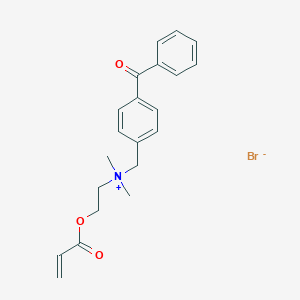
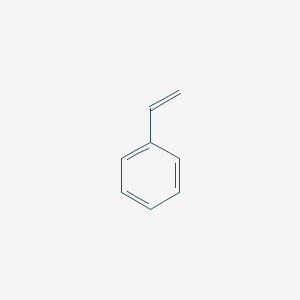
![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)
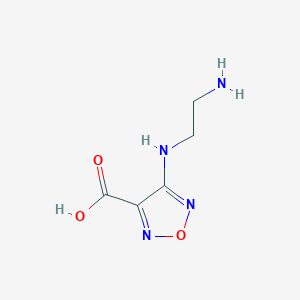
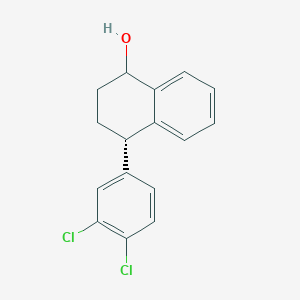
![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
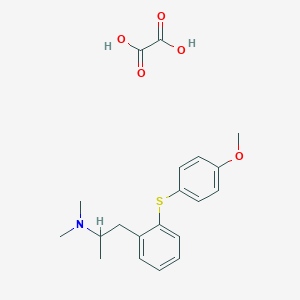
![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)